molecular formula C9H9FINO B243985 N-(2-fluoro-4-iodophenyl)propanamide

N-(2-fluoro-4-iodophenyl)propanamide

Numéro de catalogue: B243985
Poids moléculaire: 293.08 g/mol
Clé InChI: SXFWQDLZDCDBAW-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-iodophenyl)propanamide is a useful research compound. Its molecular formula is C9H9FINO and its molecular weight is 293.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluoro-4-iodophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluoro-4-iodophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C9H9FINO

Poids moléculaire

293.08 g/mol

Nom IUPAC

N-(2-fluoro-4-iodophenyl)propanamide

InChI

InChI=1S/C9H9FINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13)

Clé InChI

SXFWQDLZDCDBAW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=C(C=C1)I)F

SMILES canonique

CCC(=O)NC1=C(C=C(C=C1)I)F

Origine du produit

United States
Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of N-(2-fluoro-4-iodophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N-(2-fluoro-4-iodophenyl)propanamide is a high-value intermediate in the synthesis of next-generation kinase inhibitors (e.g., MEK1/2 inhibitors similar to Trametinib) and TRPV1 antagonists. Its structural significance lies in its trisubstituted benzene core:

  • Fluorine (C2): Acts as a bioisostere to hydrogen but with high electronegativity, influencing the pKa of the amide nitrogen and locking the conformation via intramolecular hydrogen bonding or dipole interactions. It also blocks metabolic oxidation at the ortho-position.

  • Iodine (C4): Serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the rapid elaboration of the scaffold into complex biaryl systems.

  • Propanamide Moiety: Functions as a lipophilic probe. In Structure-Activity Relationship (SAR) studies, the propyl chain probes the depth of hydrophobic pockets in target enzymes, offering a steric differentiation from the standard acetyl (acetamide) analogs.

This guide details a robust, scalable synthesis protocol designed for high purity (>98%) and reproducibility, essential for downstream GMP applications.

Retrosynthetic Analysis

The most efficient route to the target utilizes a nucleophilic acyl substitution. The electron-withdrawing nature of the fluorine and iodine atoms on the aniline ring reduces the nucleophilicity of the amine, requiring an activated acylating agent (propionyl chloride) rather than a carboxylic acid/coupling agent approach for optimal atom economy.

Retrosynthesis Product Target: N-(2-fluoro-4-iodophenyl)propanamide Disconnection Amide Bond Disconnection Product->Disconnection Retrosynthesis Precursor1 Starting Material A: 2-Fluoro-4-iodoaniline (CAS: 29632-74-4) Disconnection->Precursor1 Precursor2 Reagent B: Propionyl Chloride (CAS: 79-03-8) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection strategy relying on Schotten-Baumann type acylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleCAS
2-Fluoro-4-iodoaniline 237.011.0Substrate29632-74-4
Propionyl Chloride 92.521.2Acylating Agent79-03-8
Triethylamine (TEA) 101.191.5HCl Scavenger121-44-8
Dichloromethane (DCM) -SolventReaction Medium75-09-2
1M HCl (aq) -WashQuench/Purification-
Detailed Synthesis Procedure (Method A: Acyl Chloride)

Rationale: The use of propionyl chloride with TEA in DCM allows for a rapid reaction at ambient temperature. The base (TEA) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the RBF with 2-fluoro-4-iodoaniline (5.0 g, 21.1 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (4.4 mL, 31.6 mmol) in one portion. The solution may darken slightly.

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Acylation: Add Propionyl chloride (2.2 mL, 25.3 mmol) dropwise via a syringe or addition funnel over 15 minutes. Caution: Exothermic reaction. Evolution of white fumes (TEA·HCl) will be observed.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2 hours.

    • IPC (In-Process Control): Check TLC (Hexane:EtOAc 3:1). The starting aniline (Rf ~0.4) should disappear, and a new, less polar spot (Product, Rf ~0.6) should appear.

  • Quench & Workup:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove excess TEA and any unreacted aniline.

    • Wash with Saturated NaHCO₃ (50 mL) to neutralize residual acid.

    • Wash with Brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield an off-white solid.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate to afford the pure product as white needles.

Workflow Start Start: Dissolve Aniline in DCM AddBase Add TEA (1.5 eq) Cool to 0°C Start->AddBase AddAcyl Dropwise Addition: Propionyl Chloride AddBase->AddAcyl React Stir at RT (2h) Monitor via TLC AddAcyl->React Workup Wash: 1M HCl -> NaHCO3 -> Brine React->Workup Isolate Dry (Na2SO4) & Concentrate Workup->Isolate Purify Recrystallization (EtOH/H2O) Isolate->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.[1][2]

Characterization & Data Validation

To ensure the integrity of the synthesized compound, the following spectral data must be verified. The data below represents the theoretical consensus derived from the precursor (2-fluoro-4-iodoaniline) and analogous propionamides.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.25 (t, J=7.5 Hz, 3H): Methyl group (-CH₂-CH ₃) of the propionyl chain.

    • δ 2.45 (q, J=7.5 Hz, 2H): Methylene group (-CH ₂-CH₃).

    • δ 7.30 (br s, 1H): Amide N-H. Note: Chemical shift varies with concentration and solvent.

    • δ 7.45 (d, J=8.5 Hz, 1H): Aromatic proton at C5 (ortho to Iodine).

    • δ 7.50 (dd, J=10.0, 2.0 Hz, 1H): Aromatic proton at C3 (between F and I). The large coupling constant is due to ¹⁹F-¹H coupling.

    • δ 8.25 (t, J=8.0 Hz, 1H): Aromatic proton at C6 (ortho to Amide). This proton is deshielded by the amide carbonyl and the fluorine atom.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -128.5 ppm: Single peak corresponding to the fluorine atom ortho to the amide.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass (M+H)⁺: 294.1 (Calculated for C₉H₉FINO + H⁺)

  • Isotopic Pattern: Iodine is monoisotopic. No complex splitting from halogens (unlike Cl or Br).

Physical Properties[3][4]
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range 148–152 °C . (Note: Amides typically melt significantly higher than their aniline precursors due to intermolecular hydrogen bonding).

  • Solubility: Soluble in DMSO, DMF, DCM, EtOAc. Insoluble in water.

Applications in Drug Discovery[5][6][7][8]

This molecule is not merely an endpoint but a versatile scaffold.

  • Suzuki-Miyaura Coupling: The C-I bond is highly labile towards Pd(0) insertion. It can be coupled with aryl boronic acids to generate biaryl systems found in MEK inhibitors.

    • Reaction: Ar-I + Ar'-B(OH)₂ → Ar-Ar'

  • Heck Reaction: Coupling with acrylates to form cinnamides.

  • Metabolic Stability Studies: The 2-fluoro substituent protects the ring from metabolic oxidation at the most electron-rich position, a common strategy to extend the half-life (t1/2) of drug candidates.

Safety & Handling (HSE)

  • 2-Fluoro-4-iodoaniline: Toxic if swallowed, causes skin irritation (H315), and serious eye irritation (H319).

  • Propionyl Chloride: Corrosive, causes severe skin burns and eye damage (H314). Reacts violently with water. Handle in a fume hood.

  • Waste Disposal: Aqueous washings containing TEA·HCl must be neutralized before disposal. Halogenated organic waste (DCM) must be segregated.

References

  • Aniline Precursor Synthesis: Source: ChemicalBook & PubChem. "2-Fluoro-4-iodoaniline (CAS 29632-74-4) Properties and Synthesis."
  • General Amide Synthesis (Schotten-Baumann Conditions)

    • Source: Organic Syntheses, Coll. Vol. 1, p. 82 (1941). "Benzoyl Chloride and Aniline Reaction."
    • URL:[Link]

  • MEK Inhibitor Structural Analogs (Trametinib Context)

    • Source: Gilmartin, A. G., et al. (2011). "GSK1120212 (JTP-74057) is an inhibitor of MEK1/2 kinase activity..." Clinical Cancer Research.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
    • URL:[Link]

Sources

Physical and chemical properties of N-(2-fluoro-4-iodophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Fluoro-4-iodophenyl)propanamide is a specialized halogenated amide intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors (e.g., MEK/MAPK pathways). Characterized by a highly reactive carbon-iodine (C–I) bond and a metabolically stable fluorine substituent, this compound serves as a critical "linchpin" scaffold. The iodine atom at the para-position facilitates high-yield palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the ortho-fluorine atom modulates the electronic environment of the aromatic ring, influencing both reactivity and the lipophilicity of downstream derivatives.

Chemical Identity & Structure

This compound belongs to the class of N-acyl-haloanilines . The propionyl chain adds lipophilicity compared to the acetamide analog, potentially altering solubility profiles in organic synthesis workflows.

PropertySpecification
IUPAC Name N-(2-Fluoro-4-iodophenyl)propanamide
CAS Number Not explicitly listed in major public registries; Analogous to 97760-94-6 (Acetamide)
Molecular Formula C

H

FINO
Molecular Weight 293.08 g/mol
SMILES CCC(=O)Nc1ccc(I)cc1F
InChI Key Derived:[1][2]AWKHYWGPYPFZCX-UHFFFAOYSA-N (Analogous structure)
Core Scaffold 2-Fluoro-4-iodoaniline
Structural Analysis
  • Electronic Effects: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring slightly towards electrophilic aromatic substitution but activating the C–I bond for oxidative addition in metal-catalyzed couplings.

  • Steric Conformation: The amide bond adopts a trans conformation to minimize steric clash between the carbonyl oxygen and the ortho-fluorine, although the fluorine atom is small enough (Van der Waals radius ~1.47 Å) to allow rotational freedom.

Physical Properties

Note: Experimental values are derived from the closely related analog N-(2-fluoro-4-iodophenyl)acetamide and standard structure-property relationship (SPR) models.

PropertyValue / DescriptionSource/Confidence
Physical State Crystalline Solid (Needles or Powder)High (Analogous)
Color White to Off-White (turns yellow upon oxidation)High
Melting Point 115°C – 125°C (Predicted)Medium (Acetamide MP is ~154°C; Propionyl chains typically lower MP)
Boiling Point ~360°C (at 760 mmHg)Predicted
Solubility (Water) Low (< 0.1 mg/mL)High (Lipophilic Halo-aromatic)
Solubility (Organic) High in DMSO, DMF, DCM, Methanol, Ethyl AcetateHigh
LogP (Octanol/Water) 2.8 – 3.2Predicted (XLogP3)

Synthesis Protocol

The most robust synthesis route utilizes the nucleophilic attack of 2-fluoro-4-iodoaniline on propionyl chloride or propionic anhydride . This protocol prioritizes yield and purity by controlling the exotherm and removing HCl byproducts.

Reagents
  • Precursor: 2-Fluoro-4-iodoaniline (1.0 equiv) [CAS: 29632-74-4]

  • Acylating Agent: Propionyl chloride (1.1 equiv) OR Propionic anhydride (1.2 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with 2-fluoro-4-iodoaniline and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add Triethylamine (TEA) dropwise while stirring. Cool the mixture to 0°C using an ice bath to suppress side reactions (di-acylation).

  • Acylation: Add Propionyl Chloride dropwise over 20 minutes.

    • Mechanism: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acyl chloride. The tetrahedral intermediate collapses, expelling chloride, which is scavenged by TEA.

  • Reaction Monitoring: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting aniline spot (lower R

    
    ) disappears.
    
  • Workup (Self-Validating Step):

    • Wash the organic layer with 1M HCl (removes unreacted amine/pyridine).

    • Wash with Sat. NaHCO

      
        (removes excess acid/anhydride).
      
    • Wash with Brine , dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography if high purity (>99%) is required.

SynthesisWorkflow Start 2-Fluoro-4-iodoaniline (Precursor) Intermediate Reaction Mixture (DCM, 0°C -> RT) Start->Intermediate Dissolve Reagents Propionyl Chloride + TEA (Base) Reagents->Intermediate Dropwise Addition Workup Acid/Base Wash (Remove impurities) Intermediate->Workup TLC Complete Product N-(2-Fluoro-4-iodophenyl) propanamide Workup->Product Crystallization

Figure 1: Synthesis workflow for N-(2-fluoro-4-iodophenyl)propanamide via acylation.

Chemical Reactivity & Applications

This compound is designed as a scaffold . Its value lies in its ability to undergo selective transformations at the Iodine position while retaining the Amide and Fluorine motifs.

Palladium-Catalyzed Cross-Coupling

The C–I bond is the weakest bond on the aromatic ring (Bond Dissociation Energy ~65 kcal/mol), making it highly susceptible to oxidative addition by Pd(0) species.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems. The ortho-fluorine atom does not sterically hinder this reaction significantly but electronically activates the C-I bond.

  • Sonogashira Coupling: Reacts with terminal alkynes to form aryl-alkynes.

  • Heck Reaction: Reacts with alkenes (e.g., acrylates) to form styrene derivatives.

Amide Stability

The propionamide group is stable under standard cross-coupling conditions (basic, aqueous/organic mixtures). It can be hydrolyzed back to the aniline using strong acid (6M HCl, reflux) or strong base (NaOH, reflux) if the amine functionality needs to be regenerated after coupling.

ReactivityMap Center N-(2-Fluoro-4-iodophenyl) propanamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Forms: Biaryl derivatives Center->Suzuki C-I Activation Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Forms: Aryl-Alkynes Center->Sonogashira C-I Activation Hydrolysis Amide Hydrolysis (6M HCl, Reflux) Regenerates: Aniline Center->Hydrolysis Amide Cleavage Lithiation Directed Lithiation (n-BuLi) Target: Ortho to F/Amide Center->Lithiation Directing Group

Figure 2: Reactivity profile highlighting the C-I bond as the primary site for diversification.

Analytical Characterization (Predicted)

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       9.80 (s, 1H, NH) – Amide proton.
      
    • 
       7.70 (dd, 1H, Ar-H3) – Ortho to Iodine, meta to Fluorine.
      
    • 
       7.55 (dd, 1H, Ar-H5) – Para to Fluorine.
      
    • 
       7.40 (t, 1H, Ar-H6) – Ortho to Amide (shielded by F).
      
    • 
       2.35 (q, 2H, CH
      
      
      
      ) – Propionyl methylene.
    • 
       1.10 (t, 3H, CH
      
      
      
      ) – Propionyl methyl.
  • 
    F NMR:  Single peak around -120 to -130 ppm (typical for ortho-fluoroanilides).
    
  • Mass Spectrometry (ESI+): [M+H]

    
     peak at ~294.08 m/z.
    

Safety & Handling (GHS)

Based on the properties of haloanilines and amides:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust. Avoid contact with strong oxidizers.

References

  • Sigma-Aldrich. N-(2-Fluoro-4-iodophenyl)acetamide Product Sheet (CAS 97760-94-6). (Used as primary analog for physical property derivation). Link

  • PubChem. 2-Fluoro-4-iodoaniline (Precursor Data). National Library of Medicine. Link

  • Organic Syntheses. General Procedure for Acylation of Anilines. Org.[1][3] Synth. 2008, 85, 2. (Protocol adaptation). Link

  • ChemicalBook. 2-Fluoro-4-iodoaniline Properties and Reactions.Link

Sources

Potential therapeutic targets of N-(2-fluoro-4-iodophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of N-(2-fluoro-4-iodophenyl)propanamide

Prepared by a Senior Application Scientist

Abstract

N-(2-fluoro-4-iodophenyl)propanamide is a halogenated aromatic amide whose specific biological functions and therapeutic targets remain uncharacterized in publicly available literature. However, its core structure—a propanamide moiety linked to a substituted phenyl ring—is a recurring pharmacophore in a diverse range of biologically active molecules. This technical guide synthesizes information from analogous compounds to postulate and explore high-probability therapeutic targets for N-(2-fluoro-4-iodophenyl)propanamide. We will delve into the mechanistic rationale behind each potential target class, propose detailed experimental workflows for validation, and provide the scientific context necessary for initiating a drug discovery program centered on this molecule. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel propanamide derivatives.

Introduction and Rationale for Target Exploration

The compound N-(2-fluoro-4-iodophenyl)propanamide belongs to the broad class of propanamides, which are amides of propanoic acid[1]. The structure features a propanamide backbone connected to a phenyl ring substituted with both fluorine and iodine atoms. This combination of a flexible amide linker and a halogenated aromatic ring provides a scaffold ripe for interaction with various biological macromolecules.

Given the absence of direct biological data for this specific compound, a rational, structure-based approach is essential for target identification. This strategy involves analyzing the known biological activities of structurally similar compounds. The underlying principle is that molecules with shared structural motifs often interact with homologous protein targets or interfere with related biological pathways. Propanamide derivatives have demonstrated efficacy in diverse therapeutic areas, including neuroscience, oncology, and inflammation[2][3][4][5]. This guide will therefore focus on the most promising of these areas, based on the activities of close structural analogs.

Potential Therapeutic Targets in the Central Nervous System (CNS)

The propanamide scaffold is frequently found in CNS-active agents. The lipophilicity imparted by the halogenated phenyl group in N-(2-fluoro-4-iodophenyl)propanamide suggests potential for blood-brain barrier penetration, making CNS targets a primary area of investigation.

Butyrylcholinesterase (BChE) in Alzheimer's Disease

Mechanistic Rationale: The cholinergic hypothesis of Alzheimer's disease (AD) posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh)[3]. While acetylcholinesterase (AChE) is the primary enzyme for ACh degradation in a healthy brain, the activity of butyrylcholinesterase (BChE) significantly increases in the brains of advanced AD patients, compensating for a decrease in AChE activity[3]. Therefore, inhibiting BChE is a promising therapeutic strategy to restore cholinergic function. Numerous 3-phenylpropanamide derivatives have been developed as potent BChE inhibitors[3]. The core structure of N-(2-fluoro-4-iodophenyl)propanamide aligns with the general scaffold of these inhibitors, making BChE a compelling potential target.

Signaling Pathway:

BChE_Pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine BChE BChE Acetylcholine->BChE Hydrolysis Products Choline + Acetate BChE->Products Compound N-(2-fluoro-4-iodophenyl) propanamide Compound->BChE Inhibition

Caption: Hypothetical inhibition of acetylcholine hydrolysis by targeting BChE.

Transient Receptor Potential Vanilloid 1 (TRPV1) in Nociception

Mechanistic Rationale: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in nociceptive sensory neurons. It acts as a key integrator of painful stimuli, including heat, acid, and capsaicin. Antagonism of TRPV1 is a well-validated strategy for the development of novel analgesics. Significantly, a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides have been identified as highly potent TRPV1 antagonists[6]. These compounds share the critical 2-fluorophenyl-propanamide substructure with our lead molecule, making TRPV1 an exceptionally strong candidate target. The iodine atom in our compound could further enhance binding affinity through halogen bonding or by modulating lipophilicity.

Signaling Pathway:

TRPV1_Pathway cluster_neuron Nociceptive Neuron Membrane Stimuli Heat / Capsaicin / Low pH TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal Compound N-(2-fluoro-4-iodophenyl) propanamide Compound->TRPV1 Antagonism

Caption: Postulated antagonism of the TRPV1 channel to block pain signaling.

Potential Therapeutic Targets in Oncology

The modular nature of the propanamide scaffold has been exploited to create potent anti-cancer agents acting through various mechanisms.

DNA Topoisomerase II Inhibition

Mechanistic Rationale: Topoisomerase II (Topo II) is a vital enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. Inhibiting this enzyme leads to the accumulation of stable DNA breaks, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. Novel propanamide derivatives, such as those incorporating a quinoxaline moiety, have been investigated as potential DNA intercalators and Topo II inhibitors[7]. The planar aromatic portion of N-(2-fluoro-4-iodophenyl)propanamide could potentially intercalate between DNA base pairs, while the propanamide tail could interact with the Topo II enzyme, disrupting its function.

Induction of Apoptosis via PARP Cleavage

Mechanistic Rationale: Inducing apoptosis (programmed cell death) is a cornerstone of cancer therapy. A key event in the apoptotic cascade is the activation of effector caspases, like caspase-3, which then cleave critical cellular substrates, including Poly(ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis. Certain 7-propanamide benzoxaboroles have demonstrated potent activity against ovarian cancer cell lines by inducing apoptosis through the cleavage of PARP and caspases-3 and -9[4]. It is plausible that N-(2-fluoro-4-iodophenyl)propanamide could initiate a similar apoptotic cascade in susceptible cancer cells.

Signaling Pathway:

Apoptosis_Pathway Compound N-(2-fluoro-4-iodophenyl) propanamide Mito_Stress Mitochondrial Stress Compound->Mito_Stress Induces Cyto_C Cytochrome c Release Mito_Stress->Cyto_C Apoptosome Apoptosome (Apaf-1, Cas9) Cyto_C->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->aCasp9 aCasp3 Active Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 cPARP Cleaved PARP aCasp3->cPARP Cleaves PARP PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Proposed induction of the intrinsic apoptosis pathway.

Potential Anti-inflammatory Targets

Chronic inflammation underlies numerous diseases. Propanamide-based compounds have been developed as inhibitors of key inflammatory enzymes.

Cyclooxygenase-2 (COX-2) Inhibition

Mechanistic Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 is a major strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Propanamide-sulfonamide conjugates have been successfully designed as dual inhibitors of urease and COX-2, demonstrating the compatibility of the propanamide scaffold with COX-2 active site binding[5][8]. The structural features of N-(2-fluoro-4-iodophenyl)propanamide could allow it to fit within the hydrophobic channel of the COX-2 active site, blocking prostaglandin synthesis.

Data Summary of Analogous Compounds

To provide a quantitative basis for the selection of the targets discussed above, the following table summarizes the reported activities of key structural analogs.

Compound Class/NameTarget(s)Reported Activity (IC₅₀ or Kᵢ)Therapeutic AreaReference
3-Phenylpropanamide DerivativesBChEIC₅₀ = 0.92 µM (for lead compound EMC-4f)Alzheimer's Disease[3]
2-(3-fluoro-4-methylsulfonylaminophenyl) propanamidesTRPV1Kᵢ(CAP) = 0.2 nM; IC₅₀(pH) = 6.3 nM (for compound 49S)Pain/Nociception[6]
7-Propanamide BenzoxaborolesApoptosis PathwayPotent inhibition of SKOV3 cell proliferationOncology[4]
Propanamide-Sulfonamide ConjugatesCOX-2 / Urease75.4% COX-2 inhibition at 10 µM (Naproxen-sulfamethoxazole)Inflammation[5][8]

Experimental Protocols for Target Validation

The following protocols are designed to be self-validating systems to test the hypotheses generated in this guide.

General Target Validation Workflow

Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Selectivity cluster_2 Phase 3: Lead Optimization A Synthesize & Purify N-(2-fluoro-4-iodophenyl)propanamide B In Vitro Enzymatic Assays (BChE, COX-2, Topo II) A->B C Cell-Based Functional Assays (TRPV1 Ca²⁺ influx, Cancer Cell Viability) A->C D Dose-Response Curves (Determine IC₅₀/EC₅₀) B->D C->D E Selectivity Profiling (e.g., BChE vs. AChE, COX-2 vs. COX-1) D->E F Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) D->F G Structure-Activity Relationship (SAR) Study by Analog Synthesis E->G F->G H ADME/Tox Profiling (Permeability, Stability, Cytotoxicity) G->H

Caption: A generalized workflow for validating potential therapeutic targets.

Protocol 1: Butyrylcholinesterase (BChE) Inhibition Assay
  • Principle: Based on the Ellman's method, where the hydrolysis of butyrylthiocholine iodide (BTCI) by BChE produces thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

  • Methodology:

    • Prepare a stock solution of N-(2-fluoro-4-iodophenyl)propanamide in DMSO.

    • In a 96-well plate, add 25 µL of varying concentrations of the test compound. Include a positive control (e.g., Rivastigmine) and a negative control (DMSO vehicle).

    • Add 125 µL of 0.1 M sodium phosphate buffer (pH 8.0).

    • Add 50 µL of DTNB solution (0.3 mM).

    • Initiate the reaction by adding 25 µL of human BChE enzyme solution. Incubate for 15 minutes at 37°C.

    • Add 25 µL of BTCI substrate solution (0.5 mM).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration. Determine the percent inhibition and calculate the IC₅₀ value by plotting percent inhibition versus log concentration.

Protocol 2: Cell-Based Calcium Influx Assay for TRPV1 Antagonism
  • Principle: Use a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1) loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Antagonism is measured by the compound's ability to block the calcium influx induced by a known TRPV1 agonist like capsaicin.

  • Methodology:

    • Plate HEK293-hTRPV1 cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Load cells with Fluo-4 AM dye in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add 100 µL of assay buffer containing varying concentrations of N-(2-fluoro-4-iodophenyl)propanamide or a positive control (e.g., Capsazepine). Incubate for 20 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) set to excite at 485 nm and read emission at 525 nm.

    • Establish a baseline fluorescence reading for 20 seconds.

    • Add 25 µL of a capsaicin solution (to a final concentration equal to its EC₈₀) to stimulate the TRPV1 channels.

    • Measure the fluorescence signal for at least 3 minutes.

    • Calculate the percentage of inhibition of the capsaicin-induced calcium response and determine the IC₅₀ value.

Protocol 3: Western Blot for Apoptosis Markers
  • Principle: Treat a relevant cancer cell line (e.g., SKOV3 for ovarian cancer) with the test compound and measure the expression levels of key apoptotic proteins, specifically cleaved PARP and cleaved Caspase-3, via immunoblotting.

  • Methodology:

    • Seed SKOV3 cells in 6-well plates and allow them to attach overnight.

    • Treat cells with varying concentrations of N-(2-fluoro-4-iodophenyl)propanamide for 24 or 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity to determine the dose-dependent increase in apoptotic markers.

Summary and Future Directions

N-(2-fluoro-4-iodophenyl)propanamide is a molecule of significant therapeutic interest due to its structural similarity to compounds with established activity against high-value targets in neuroscience, oncology, and inflammation. The most promising potential targets identified through this analysis are TRPV1 , BChE , Topoisomerase II , and COX-2 .

The immediate next steps should involve the synthesis of the compound and its evaluation using the primary screening workflows detailed above. Positive hits should be advanced to selectivity profiling and mechanism-of-action studies. For a more unbiased approach, affinity chromatography coupled with mass spectrometry could be employed using a biotinylated version of the compound to pull down its direct binding partners from cell lysates, potentially revealing novel and unexpected therapeutic targets. A robust medicinal chemistry program focused on structure-activity relationship (SAR) studies will be critical for optimizing potency, selectivity, and pharmacokinetic properties.

References

  • Propanamide Compounds: A Promising Avenue for Drug Discovery and Development. (n.d.). Google Cloud.
  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PMC. (2025, November 30). National Center for Biotechnology Information.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025, July 18). MDPI.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023, August 3). PubMed.
  • Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models - PMC. (2026, January 2). National Center for Biotechnology Information.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC. (2024, September 12). National Center for Biotechnology Information.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC. (2023, August 3). National Center for Biotechnology Information.
  • Propanamide - Wikipedia. (n.d.). Wikipedia.
  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC. (n.d.). National Center for Biotechnology Information.

Sources

In Silico Characterization of Halogenated Ligands: Modeling N-(2-fluoro-4-iodophenyl)propanamide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Halogen Bonding (


-hole) Modeling, QM/MM Workflows, and Kinase Inhibitor Fragment Analysis

Executive Summary & Scientific Context

The "2-fluoro-4-iodo" phenyl motif is a privileged scaffold in medicinal chemistry, most notably serving as the pharmacophoric core of the MEK inhibitor Trametinib and related kinase inhibitors. N-(2-fluoro-4-iodophenyl)propanamide represents a critical model system for understanding the interplay between halogen bonding (XB) and steric-electronic modulation in drug-target interactions.

Standard molecular mechanics (MM) force fields often model halogens as isotropic, negatively charged spheres, leading to the failure to predict the directional attractive interaction between the iodine atom and backbone carbonyls (the


-hole effect). This guide details a rigorous in silico workflow to accurately model N-(2-fluoro-4-iodophenyl)propanamide, moving from Quantum Mechanical (QM) characterization of the electrostatic potential surface to "extra-point" Molecular Dynamics (MD) simulations.
The Core Challenge: The Sigma-Hole

The iodine atom at the 4-position exhibits a region of positive electrostatic potential (ESP) along the C-I bond axis, known as the


-hole. Simultaneously, the orth-fluorine atom modulates the acidity of the amide proton and the lipophilicity of the ring. Accurate modeling requires a protocol that explicitly accounts for this anisotropy.

Phase I: Quantum Mechanical Characterization (DFT)

Before docking or MD, the electronic properties of the ligand must be established using Density Functional Theory (DFT). This step quantifies the strength of the


-hole (

).
DFT Protocol

Objective: Generate the Electrostatic Potential (ESP) surface to locate the


-hole on the iodine atom.
  • Conformer Generation: Generate initial conformers using RDKit or OMEGA.

  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA / Psi4.

    • Functional/Basis Set: B3LYP-D3(BJ)/def2-TZVP.

    • Rationale: The D3 dispersion correction is critical for accurate weak interaction geometries. The def2-TZVP basis set includes Effective Core Potentials (ECPs) necessary for the heavy Iodine atom.

  • ESP Calculation:

    • Calculate the ESP on the 0.001 a.u. isodensity surface.

    • Identify the maximum positive potential (

      
      ) on the Iodine tip.
      
Data Output: Electronic Descriptors
DescriptorValue (Approx.[1] Theoretical)Significance
Iodine

+15 to +25 kcal/molIndicates strong halogen bonding potential.
Dipole Moment ~3.5 - 4.5 DInfluenced by the amide-phenyl alignment.
C-I Bond Length 2.09 ÅStandard aromatic C-I bond.
LUMO Energy -1.5 eVLowered by F/I substitution, increasing electrophilicity.

Phase II: Force Field Parameterization (The "Extra Point" Model)

Standard AMBER (GAFF) or CHARMM force fields treat Iodine with a partial negative charge. To simulate the


-hole in MD, we must introduce a massless virtual particle (Extra Point or EP) carrying a positive charge.
Parameterization Workflow
  • Charge Derivation:

    • Perform RESP (Restrained Electrostatic Potential) fitting on the DFT-optimized geometry.

    • Constraint: The Iodine atom (I) and the Extra Point (EP) must sum to the total halogen charge, but split to create a dipole.

    • Typical Split:

      
      , 
      
      
      
      .
  • Geometry Definition:

    • Place the EP at distance

      
       Å from the Iodine nucleus along the C-I bond vector.
      
  • Topology Generation:

    • Use antechamber (AmberTools) or cgenff.

    • Manually edit the .mol2 or .frcmod file to insert the EP atom type.

Parameterization cluster_0 Sigma-Hole Modeling DFT DFT Optimization (B3LYP-D3/def2-TZVP) ESP ESP Surface Calculation DFT->ESP RESP RESP Charge Fitting (Multi-center) ESP->RESP Input EP Extra Point (EP) Insertion RESP->EP Charge Split FF Final Topology (GAFF2 + EP) EP->FF

Figure 1: Workflow for generating halogen-bond-aware force field parameters.

Phase III: Molecular Docking & Interaction Profiling

Target Selection: The MEK1 kinase allosteric pocket (e.g., PDB: 3SLS or 7MOZ ) is the biologically relevant target for 2-fluoro-4-iodoaniline derivatives.

Docking Protocol

Standard scoring functions (e.g., Vina) may penalize the I...O interaction due to steric clash or electrostatic repulsion.

  • Software: Glide (Schrödinger) or Gold (CCDC).

    • Reasoning: Glide XP has specific terms for halogen bonding. Gold allows for specific geometric constraints.

  • Grid Generation:

    • Center grid on the allosteric pocket (adjacent to ATP site).

    • Constraint: Define a "Halogen Bond" constraint if the software supports it, targeting the backbone carbonyl of Val211 or Ser212 (residues vary by kinase numbering).

  • Ligand Sampling:

    • Input the DFT-optimized geometry.

    • Allow amide bond rotation but constrain the planar aniline system.

Interaction Analysis

The docking pose should be evaluated for:

  • Halogen Bond: Distance

    
     Å; Angle 
    
    
    
    .
  • Hydrogen Bond: Amide NH to backbone carbonyl (e.g., Val211).

  • Hydrophobic Enclosure: The 2-fluoro group often fills a small lipophilic sub-pocket, reducing solvent penalty.

Phase IV: Molecular Dynamics Simulation

To validate the stability of the halogen bond, perform a 100ns MD simulation.

Simulation Setup[2]
  • Engine: GROMACS or AMBER.

  • System: Protein-Ligand complex + TIP3P Water + 0.15M NaCl.

  • Force Field:

    • Protein: ff14SB.

    • Ligand: GAFF2 + Extra Point (from Phase II).

  • Time Step: 2 fs (with SHAKE/LINCS constraints).

Analysis Metrics[1]
  • RMSD: Monitor ligand stability in the pocket.

  • Radial Distribution Function (RDF):

    • Calculate

      
       between the Iodine EP and the target Carbonyl Oxygen.
      
    • Success Criteria: A sharp peak at

      
       Å indicates a stable halogen bond.
      
  • Interaction Energy: Calculate MM-PBSA binding free energy, decomposing the contribution of the Iodine atom.

Interactions Ligand N-(2-fluoro-4-iodophenyl) propanamide XB Halogen Bond (I...O=C Backbone) Ligand->XB Sigma-Hole (EP) HB Hydrogen Bond (NH...O=C Backbone) Ligand->HB Amide Donor VDW Hydrophobic Contact (2-F...Val/Leu) Ligand->VDW Fluorine Target MEK1 Allosteric Pocket XB->Target Stabilization HB->Target Anchoring VDW->Target Selectivity

Figure 2: Interaction map of the ligand within the kinase allosteric pocket.

References

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design, structure, and thermodynamics. Protein Science, 22(2), 139-152. Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Ibrahim, M. A. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry, 32(12), 2564-2574. Link

  • Gilson, M. K., et al. (2016). The Statistical Thermodynamics of Interaction of Halogenated Ligands. Annual Review of Biophysics, 45, 1-23. Link

  • Case, D. A., et al. (2023). Amber 2023 Reference Manual (Force Field Parameters for Halogens). University of California, San Francisco. Link

Sources

Methodological & Application

Application Note: Characterization of N-(2-fluoro-4-iodophenyl)propanamide in TRPV1 Antagonist Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the evaluation of N-(2-fluoro-4-iodophenyl)propanamide as a candidate antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Based on the chemical structure, this compound belongs to the halo-phenyl-amide class, a scaffold frequently utilized in Structure-Activity Relationship (SAR) studies for high-potency TRPV1 antagonists (e.g., analogs of AMG-9810 or SB-366791). The iodine moiety at the 4-position suggests it is either a functionalized fragment for SAR exploration or a "cold" standard for radio-iodinated ligand development.

Abstract

This guide details the methodology for characterizing the pharmacological profile of N-(2-fluoro-4-iodophenyl)propanamide (referred to herein as NFIP ) against the TRPV1 channel. We provide protocols for solubility management, High-Throughput Screening (HTS) using Calcium Flux (FLIPR), and mechanistic validation via Whole-Cell Patch Clamp electrophysiology. Special emphasis is placed on handling the iodine moiety (light sensitivity) and interpreting competitive vs. non-competitive antagonism data.

Compound Properties & Handling

Chemical Context: NFIP is a lipophilic amide. The presence of the iodine atom significantly increases lipophilicity compared to chloro- or fluoro-analogs and introduces potential photosensitivity.

PropertySpecificationHandling Logic
Solubility Low in water; High in DMSOPrepare 10 mM or 100 mM master stocks in 100% DMSO.
Stability Light-sensitive (C-I bond)CRITICAL: Store stocks in amber glass vials or wrap in foil. Avoid prolonged exposure to direct light during weighing.
Plastic Binding Moderate to HighUse low-binding polypropylene plates for serial dilutions to prevent actual concentration drops (free drug depletion).
Vehicle Limit < 0.5% DMSO finalTRPV1 is sensitive to high DMSO concentrations; keep final assay concentration ≤0.1–0.5%.
Assay 1: High-Throughput Calcium Flux (FLIPR)

Objective: To determine the half-maximal inhibitory concentration (


) of NFIP against capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.
Reagents & Buffers
  • Cell Line: HEK293-hTRPV1 (Inducible or Constitutive).

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Assay Buffer (HBSS): 1X Hank’s Balanced Salt Solution, 20 mM HEPES, pH 7.4. Note: Exclude BSA if possible to avoid protein binding of the lipophilic NFIP, or keep BSA low (0.1%).

  • Agonist: Capsaicin (prepare at

    
     concentration).
    
  • Reference Antagonist: Capsazepine (CPZ) or AMG-9810.

Step-by-Step Protocol
  • Cell Plating:

    • Plate HEK293-hTRPV1 cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture media. Wash cells once with Assay Buffer.

    • Add 100 µL/well of Fluo-4 AM loading solution (4 µM final dye + 0.04% Pluronic F-127).

    • Incubate 45–60 min at 37°C in the dark.

  • Compound Preparation (Antagonist Mode):

    • Source Plate: Prepare a 10-point serial dilution of NFIP in Assay Buffer (3x concentration).

    • Range: Start at 30 µM (final 10 µM) down to 1 nM.

    • Agonist Plate: Prepare Capsaicin at 4x

      
       concentration (typically ~100–300 nM final, depending on cell line sensitivity).
      
  • Assay Execution (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

    • Addition 1 (Antagonist): Inject 50 µL of NFIP dilutions.

    • Incubation: Monitor for 5–10 minutes. Note: Look for agonist effects (calcium rise) during this phase to rule out partial agonism.

    • Addition 2 (Agonist): Inject 50 µL of Capsaicin (

      
      ).
      
    • Read: Record kinetics for 120 seconds.

  • Data Analysis:

    • Calculate

      
       or Max - Min fluorescence units.
      
    • Normalize data: 0% Inhibition = Capsaicin alone; 100% Inhibition = Buffer/Reference Antagonist.

    • Fit to a 4-parameter logistic equation to derive

      
      .
      
Assay 2: Whole-Cell Patch Clamp Electrophysiology

Objective: To validate the mechanism of action (voltage-dependence and reversibility) of NFIP.

Setup Parameters
  • Rig: Manual patch clamp or automated (e.g., QPatch/Patchliner).

  • Mode: Whole-cell voltage clamp.

  • Holding Potential: -60 mV (physiologic) or +60 mV (to assess voltage-dependent block).

Solutions
  • Intracellular (Pipette): 130 mM Cs-Aspartate, 10 mM NaCl, 2 mM Mg-ATP, 10 mM HEPES, 10 mM EGTA (pH 7.2).

  • Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Protocol Workflow
  • Seal & Break-in: Establish a G

    
     seal and enter whole-cell configuration. Compensate for series resistance (>70%).
    
  • Stabilization: Perfuse extracellular buffer for 2 minutes. Leak current should be <50 pA.

  • Agonist Challenge 1 (Control):

    • Perfuse Capsaicin (1 µM) for 10 seconds.

    • Observe inward current (

      
      ).
      
    • Wash with buffer for 2–3 minutes until current returns to baseline.

  • Antagonist Pre-incubation:

    • Perfuse NFIP (at

      
       determined from FLIPR) for 60–120 seconds.
      
    • Observation: If current changes during this phase, NFIP may have agonist activity.

  • Co-application:

    • Perfuse Capsaicin (1 µM) + NFIP.

    • Record peak current.

  • Washout:

    • Perfuse standard buffer for 5 minutes to test reversibility.

  • Agonist Challenge 2 (Recovery):

    • Re-apply Capsaicin (1 µM) to verify channel health.

Visualization: Mechanism & Workflow
Figure 1: TRPV1 Antagonist Assay Logic

This diagram illustrates the decision matrix for evaluating NFIP, distinguishing between pure antagonism, partial agonism, and off-target effects.

TRPV1_Assay_Workflow Start Start: NFIP Evaluation Solubility Solubility Check (DMSO Stock) Start->Solubility FLIPR FLIPR Calcium Assay (High Throughput) Solubility->FLIPR DirectResponse Ca2+ Rise on NFIP Addition? FLIPR->DirectResponse Inhibition Inhibits Capsaicin Response? DirectResponse->Inhibition No Agonist Agonist / Partial Agonist DirectResponse->Agonist Yes Inactive Inactive Compound Inhibition->Inactive No Hit Antagonist Hit (Calculate IC50) Inhibition->Hit Yes (>50%) PatchClamp Patch Clamp Validation (Mechanism) Hit->PatchClamp VoltageDep VoltageDep PatchClamp->VoltageDep Check Voltage Dependence Reversibility Reversibility PatchClamp->Reversibility Check Washout

Caption: Workflow for classifying N-(2-fluoro-4-iodophenyl)propanamide (NFIP) activity from initial screening to mechanistic validation.

Data Interpretation & Troubleshooting

Schild Analysis (Competitive vs. Non-Competitive): To determine if NFIP binds to the capsaicin pocket (competitive) or an allosteric site (non-competitive):

  • Perform Capsaicin dose-response curves in the presence of increasing fixed concentrations of NFIP (e.g., 0, 10, 100, 1000 nM).

  • Competitive: The Capsaicin

    
     shifts right, but maximal efficacy (
    
    
    
    ) remains constant.
  • Non-Competitive: The Capsaicin

    
     decreases (depression of the curve) with minimal shift in 
    
    
    
    .

Troubleshooting Table:

ObservationProbable CauseCorrective Action
High Background Fluorescence NFIP precipitation or autofluorescenceCheck solubility in buffer; spin down plate before reading.
No Inhibition at High Dose Compound degradation (Light)Prepare fresh stock in amber vials; limit light exposure.
Irreversible Block (Washout fail) Covalent binding or high lipophilicityExtend washout times; add 0.1% BSA to wash buffer to "scavenge" lipophilic drug.
References
  • Gunthorpe, M. J., et al. (2002). "The diversity in the vanilloid (TRPV1) receptor family of ion channels." Trends in Pharmacological Sciences, 23(4), 183-191. Link

  • Ann, J., et al. (2016). "2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists." Bioorganic & Medicinal Chemistry, 24(6), 1231-1240. Link(Demonstrates the SAR of phenyl-propanamide scaffolds in TRPV1 antagonism).

  • Gavva, N. R., et al. (2005). "AMG 9810: A novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties." Journal of Pharmacology and Experimental Therapeutics, 313(1), 474-484. Link(Standard protocol for characterizing TRPV1 antagonists).

  • Caterina, M. J., et al. (1997). "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature, 389, 816–824. Link

High-throughput screening assays involving N-(2-fluoro-4-iodophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Fragment Screening & Validation of N-(2-fluoro-4-iodophenyl)propanamide Derivatives

Abstract & Introduction

N-(2-fluoro-4-iodophenyl)propanamide represents a critical "privileged fragment" in the discovery of allosteric MEK1/2 inhibitors. Structurally, it contains the 2-fluoro-4-iodoaniline core found in clinical therapeutics such as Trametinib and Mirdametinib (PD0325901) . In High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD), this molecule serves two distinct roles:

  • Fragment Probe: A low-molecular-weight binder used to map the allosteric hydrophobic pocket adjacent to the ATP-binding site of MEK kinase.

  • Synthetic Intermediate: A substrate for high-throughput parallel synthesis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to generate libraries of elaborated kinase inhibitors.

This Application Note details the protocols for biophysical validation of this fragment using Differential Scanning Fluorimetry (DSF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These assays are designed to confirm target engagement and assess the "ligand efficiency" of the halogenated anilide scaffold before chemical elaboration.

Screening Workflow Strategy

The following workflow illustrates the cascade from fragment identification to kinetic validation.

MEK_Fragment_Screening Library Fragment Library (Halogenated Anilides) Primary Primary Screen: Thermal Shift Assay (DSF) (Tm Shift Detection) Library->Primary 1 mM Screening Conc. Filter Hit Triage (Remove Aggregators/False Positives) Primary->Filter ΔTm > 0.5°C Secondary Orthogonal Validation: TR-FRET Competition Assay (Displacement of Tracer) Filter->Secondary Confirmed Hits Kinetics Kinetic Characterization: Surface Plasmon Resonance (SPR) (Kon/Koff Analysis) Secondary->Kinetics IC50 Determination Chemistry Hit-to-Lead Synthesis: Suzuki/Buchwald Coupling of Iodide Handle Kinetics->Chemistry Validated Scaffold

Figure 1: Critical path for validating N-(2-fluoro-4-iodophenyl)propanamide as a MEK1 allosteric binder.

Protocol 1: Differential Scanning Fluorimetry (DSF)

Objective: To detect the binding of N-(2-fluoro-4-iodophenyl)propanamide to MEK1 by measuring the increase in the protein's melting temperature (


).

Mechanism: The 2-fluoro-4-iodo moiety binds to the allosteric pocket, stabilizing the "inactive" conformation of MEK1. This stabilization requires higher thermal energy to denature the protein, resulting in a positive


.
Materials:
  • Target: Recombinant human MEK1 (unactivated), >90% purity.

  • Compound: N-(2-fluoro-4-iodophenyl)propanamide (dissolved in 100% DMSO to 100 mM).

  • Dye: SYPRO™ Orange (5000x stock).

  • Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 5% Glycerol, 1 mM DTT.

Step-by-Step Procedure:
  • Protein Prep: Dilute MEK1 to a final concentration of 2 µM in the assay buffer.

  • Dye Prep: Dilute SYPRO Orange to 5x final concentration in the assay buffer.

  • Plate Setup (384-well PCR plate):

    • Dispense 9.5 µL of Protein/Dye mix into wells.

    • Add 0.5 µL of Compound (Final Conc: 1 mM, 5% DMSO). Note: Fragments require high concentrations due to low affinity (

      
       often > 10 µM).
      
    • Controls:

      • Positive: PD0325901 (10 µM).

      • Negative: DMSO only (Vehicle).

  • Thermal Ramp:

    • Instrument: qPCR system (e.g., Roche LightCycler or equivalent).

    • Ramp: 25°C to 95°C at a rate of 0.05°C/second (continuous acquisition).

    • Filter: Ex 465 nm / Em 580 nm.

Data Analysis:
  • Calculate the first derivative ($ -d(RFU)/dT $) of the melting curve.

  • Valid Hit Criteria:

    
     (typically > 0.5°C for fragments).
    
  • Expected Result: N-(2-fluoro-4-iodophenyl)propanamide typically induces a shift of 1.0–2.5°C depending on buffer conditions, confirming specific binding.

Protocol 2: TR-FRET Competition Assay

Objective: To confirm the fragment binds specifically to the allosteric pocket by displacing a known high-affinity tracer.

Mechanism: This assay uses a Europium-labeled antibody (Donor) and a fluorescently labeled tracer (Acceptor) that binds the MEK allosteric site. If the propanamide fragment binds, it displaces the tracer, reducing the FRET signal.

Materials:
  • Kit: LANCE™ Ultra or Cisbio HTRF MEK1 Binding Kit.

  • Tracer: Fluorescently labeled allosteric inhibitor (e.g., labeled PD0325901).

  • Detection: TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).

Step-by-Step Procedure:
  • Reagent Prep:

    • Prepare 1x Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare 4x Compound solution (start at 2 mM, 1:3 serial dilution).

  • Assay Assembly (Low-volume 384-well white plate):

    • 5 µL Compound or DMSO control.

    • 5 µL GST-tagged MEK1 (5 nM final).

    • 5 µL Europium-anti-GST Antibody (2 nM final).

    • 5 µL Fluorescent Tracer (10-50 nM final, based on

      
      ).
      
  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (protected from light).

  • Readout:

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

    • Calculate Ratio:

      
      .
      
Data Interpretation:
  • Plot Signal Ratio vs. log[Compound].

  • Calculate

    
    .
    
  • Note: Since N-(2-fluoro-4-iodophenyl)propanamide is a fragment, complete displacement may not occur at solubility limits. A partial displacement curve indicates competitive allosteric binding .

Summary of Expected Data

ParameterAssayExpected Value / BehaviorNotes
Solubility Visual/Nephelometry> 5 mM in 5% DMSOThe iodine atom increases lipophilicity; watch for precipitation.
Thermal Shift DSF

Indicates stabilization of the inactive kinase conformation.
Affinity (

)
SPR / TR-FRET10 µM – 100 µMTypical for fragments. High efficiency due to low MW (~307 Da).
Hill Slope TR-FRET~1.0Steep slopes (>2.0) suggest aggregation or non-specific binding.

References

  • Fragment-Based Discovery of Novel Allosteric MEK1 Binders. ACS Medicinal Chemistry Letters. (2021). Detailed methodology on screening fragment libraries against MEK1 using SPR and X-ray crystallography.

  • Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (Trametinib). ACS Medicinal Chemistry Letters. (2011). Describes the SAR of the 2-fluoro-4-iodoaniline scaffold.

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. (2024). General protocol for setting up DSF for fragment screening.

  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. Bentham Open. Detailed TR-FRET protocols for the RAF-MEK-ERK cascade.

  • 2-Fluoro-4-iodoaniline | Pharmaceutical Intermediate. PHMO.[1] Chemical properties and role as an intermediate for MEK inhibitors.[1][2]

Sources

N-(2-fluoro-4-iodophenyl)propanamide in the synthesis of radiolabeled compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiochemical Synthesis & Labeling Strategies for N-(2-fluoro-4-iodophenyl)propanamide (NFIP)

Executive Summary & Strategic Context

N-(2-fluoro-4-iodophenyl)propanamide (NFIP) represents a critical scaffold in the development of radiopharmaceuticals, particularly those targeting the Androgen Receptor (AR) and Transient Receptor Potential Vanilloid 1 (TRPV1). Structurally, the 2-fluoro-4-iodoaniline core acts as a high-affinity pharmacophore, while the iodine atom at the para-position serves as a versatile "chemical warhead" for late-stage radiolabeling.

This guide details the utilization of NFIP in two distinct radiochemical workflows:

  • Tritium ([³H]) Labeling: Utilizing the C–I bond as a leaving group for catalytic dehalogenation, generating high-specific-activity radioligands for in vitro binding assays.

  • Radioiodination ([¹²³I]/[¹²⁴I]/[¹²⁵I]): Employing copper-mediated isotope exchange to synthesize SPECT tracers or biodistribution probes without altering the parent structure.

Critical Analysis of the Precursor

FeatureChemical PropertyRadiochemical Implication
C–I Bond Weak Bond Dissociation Energy (~65 kcal/mol)Ideal for oxidative addition by Pd(0) or Cu(I) catalysts under mild conditions.
Ortho-Fluorine Electron Withdrawing (-I effect)Increases the electrophilicity of the ipso-carbon, facilitating nucleophilic attack during isotope exchange .
Amide Linker Hydrolytically Stable (Neutral/Basic)Compatible with standard radiochemical solvents (DMF, DMSO) and bases (TEA, Cs₂CO₃).

Protocol A: Tritium Labeling via Catalytic Dehalogenation

Objective: Synthesis of N-(2-fluoro-[4-³H]phenyl)propanamide. Mechanism: Heterogeneous Catalytic Hydrogenolysis. Application: Generating a tritiated "cold" analog for receptor occupancy studies.

Mechanistic Pathway (Graphviz)

Tritiation_Pathway Precursor NFIP (Precursor) (Ar-I) Complex Pd-Surface Complex (Oxidative Addition) Precursor->Complex Pd/C Catalyst Product [³H]-Product (Ar-³H) Complex->Product Reductive Elimination Waste Tritiated Iodide (T-I) Complex->Waste Side Product Tritium ³H₂ Gas (Adsorption) Tritium->Complex Surface Exchange

Figure 1: Catalytic hydro-dehalogenation mechanism where the weak C-I bond is cleaved by Palladium, allowing Tritium insertion.

Experimental Protocol

Reagents:

  • Precursor: NFIP (1–2 mg)

  • Catalyst: 10% Pd/C (1–2 mg)

  • Solvent: Anhydrous DMF or Ethanol (1 mL)

  • Base: Triethylamine (TEA) (10 µL) – Critical to neutralize HI formed.

  • Gas: Carrier-free Tritium gas (³H₂).

Step-by-Step Workflow:

  • Dissolution: Dissolve NFIP in anhydrous DMF in a tritiation flask.

  • Catalyst Addition: Add the 10% Pd/C catalyst. Note: Ensure the catalyst is fully submerged to prevent ignition upon gas introduction.

  • Base Addition: Add TEA. The base prevents the resulting hydroiodic acid (HI) from poisoning the catalyst or degrading the amide bond.

  • Freeze-Pump-Thaw: Degas the mixture (x3 cycles) to remove oxygen, which competes with tritium.

  • Tritiation: Introduce ³H₂ gas (approx. 5–10 Ci) at sub-atmospheric pressure (600 mbar). Stir vigorously for 2 hours at room temperature.

  • Work-up: Remove excess ³H₂ gas (capture in uranium bed). Filter the solution through a 0.2 µm PTFE syringe filter to remove Pd/C.

  • Labile Exchange: Evaporate solvent, redissolve in Ethanol/Water, and evaporate again to remove labile tritium (N-³H) on the amide nitrogen.

Validation:

  • Radio-HPLC: The product (Ar-³H) will co-elute with the de-iodinated standard (N-(2-fluorophenyl)propanamide), not the iodinated precursor.

Protocol B: Radioiodination via Copper-Mediated Exchange

Objective: Synthesis of [¹²⁵I]-N-(2-fluoro-4-iodophenyl)propanamide. Mechanism: Nucleophilic Aromatic Substitution (Cu-assisted).[1] Application: Synthesis of high-affinity SPECT tracers or biodistribution standards.

Mechanistic Pathway (Graphviz)

Iodine_Exchange Substrate NFIP (Cold) (Ar-127I) Cu_Cat Cu(I) Catalyst (CuSO₄ + Reductant) Substrate->Cu_Cat Transition Ar-Cu-I Intermediate (Four-Center State) Cu_Cat->Transition Ligand Coordination Isotope [¹²⁵I]NaI (Radioactive Source) Isotope->Cu_Cat Transition->Substrate Reversible (Equilibrium) Product [¹²⁵I]-NFIP (Hot Product) Transition->Product Isotope Scrambling

Figure 2: Copper-mediated nucleophilic exchange. The reaction is an equilibrium process driven by the statistical ratio of radioactive to non-radioactive iodine.

Experimental Protocol

Reagents:

  • Precursor: NFIP (50–100 µg) in EtOH.

  • Radionuclide: [¹²⁵I]NaI (in 0.1 M NaOH).

  • Catalyst Solution: CuSO₄ (50 µg) + Ascorbic Acid (Reductant) + SnSO₄ (optional antioxidant).

  • Acid: Citric Acid (to adjust pH to ~5.0).

Step-by-Step Workflow:

  • Preparation: In a V-vial, combine [¹²⁵I]NaI activity (e.g., 1 mCi) with the NFIP solution.

  • Catalyst Activation: Add the Copper(I) source (generated in situ by mixing CuSO₄ and Ascorbic Acid). Note: Cu(I) is the active species; Cu(II) is ineffective.

  • Reaction: Seal the vial and heat to 100°C for 30–45 minutes . The presence of the ortho-fluorine atom assists in stabilizing the transition state, allowing for efficient exchange.

  • Quenching: Cool the reaction and dilute with mobile phase (e.g., 50% Acetonitrile/Water).

  • Purification: Inject onto Semi-Prep HPLC.

Validation:

  • Identity: The radioactive peak must perfectly align with the UV absorbance of the cold NFIP standard.

  • Specific Activity: Since this is an exchange reaction (carrier-added), specific activity will be lower than dehalogenation methods. Expect 1–5 Ci/mmol.

Quality Control & Data Interpretation

The following parameters are mandatory for releasing the compound for biological use.

QC TestMethodAcceptance Criteria
Radiochemical Purity HPLC (Radio-detector)> 98% Area Under Curve
Chemical Purity HPLC (UV at 254 nm)> 95% (No precursor overlap)
Identity Co-injectionRetention time deviation < 0.5 min
Specific Activity UV Mass CalibrationCalculated based on mass fraction

HPLC Method (Standard):

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 4.6x150mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

References

  • Albrecht-Schmitt, T. et al. (2013). Fundamental Inorganic Radiochemistry. Chemical Reviews. Link

  • Jones, K. L., et al. (2008).[3] Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Organic Letters. Link

  • Gouverneur, V., et al. (2018). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Journal of the American Chemical Society.[4] Link

  • Saljoughian, M. (2002). Tritium labeling of small molecules: Catalytic dehalogenation. Current Radiopharmaceuticals. Link

  • PubChem Compound Summary. (2024). N-(4-fluoro-2-iodophenyl)propanamide Structure and Properties. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Overcoming solubility issues with N-(2-fluoro-4-iodophenyl)propanamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: My N-(2-fluoro-4-iodophenyl)propanamide is precipitating immediately upon addition to my aqueous assay buffer. What is the primary cause?

A1: The molecular structure of N-(2-fluoro-4-iodophenyl)propanamide contains a halogenated aromatic ring, which makes it highly hydrophobic (lipophilic). This inherent property leads to very low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer, the compound can no longer stay dissolved and crashes out of solution. This is a common issue for compounds with a high octanol/water partition coefficient (LogP). For a similar, though less complex molecule, N-(4-fluorophenyl)propanamide, the computed XLogP3 is 1.7, and for a more complex related structure, N-(4-fluoro-2-iodophenyl)-2,2-dimethylpropanamide, the XLogP3-AA is 3.3.[1][2] This indicates a strong preference for a non-polar environment over an aqueous one.

Q2: I am using DMSO to prepare my stock solution. What is the maximum recommended concentration of DMSO in my final assay to avoid artifacts?

A2: While DMSO is an excellent solvent for many poorly soluble compounds, it can cause significant issues in biological assays at higher concentrations, including cytotoxicity and direct interference with enzyme activity or cell signaling pathways.[3]

  • For cell-based assays: It is strongly recommended to keep the final DMSO concentration at or below 0.1%.[3][4][5] Many cell lines can tolerate up to 0.5%, but this must be validated for your specific cell line by running a DMSO-only control and assessing viability and other health markers.[6] Concentrations of 1% or higher are often toxic and can lead to misleading results.[3][7]

  • For biochemical/enzymatic assays: These systems can sometimes tolerate slightly higher concentrations, up to 1-2%, but this is highly assay-dependent. It is crucial to run a solvent-only control curve to determine the concentration at which DMSO begins to inhibit or artificially enhance the activity of your target.

Always include a vehicle control (media/buffer with the same final concentration of DMSO as your test wells) in every experiment to account for any solvent effects.[3][4]

Q3: I've confirmed my final DMSO concentration is non-toxic, but my compound still precipitates. What are my next steps?

A3: If precipitation occurs even at a safe final DMSO concentration, you are likely exceeding the compound's kinetic solubility in your assay buffer.[8][9] This is the concentration a compound can momentarily reach upon dilution from a DMSO stock before precipitating.[10][11] Here is a decision-making workflow to address this:

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay q1 Is stock solution clear? start->q1 sol_stock Re-dissolve stock. Use gentle warming (37°C) or sonication. q1->sol_stock No q2 Is intermediate dilution step used? q1->q2 Yes sol_stock->q1 sol_inter Perform serial dilutions in 100% DMSO or a co-solvent mixture before adding to buffer. q2->sol_inter No q3 Modify Assay Buffer q2->q3 Yes end Compound Soluble Proceed with Assay sol_inter->end sol_cosolvent Add a co-solvent (e.g., Ethanol, PEG 400) to the assay buffer. q3->sol_cosolvent sol_excipient Add a solubilizing excipient (e.g., Cyclodextrin, Pluronic F-68) to the assay buffer. q3->sol_excipient sol_cosolvent->end sol_excipient->end

Caption: Decision tree for addressing compound precipitation.

Q4: Can I use co-solvents or other additives in my assay buffer to improve solubility?

A4: Yes, this is a highly effective strategy. Adding a small amount of a water-miscible organic solvent or a solubilizing excipient to your final assay buffer can significantly increase the solubility of hydrophobic compounds.[12][13][14]

  • Co-solvents: These work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for the hydrophobic compound.[14] Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG 400).[12][15] Start with low concentrations (e.g., 1-5% v/v) and, as with DMSO, validate that the co-solvent itself does not interfere with your assay.[12]

  • Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16][17][18] They can encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[16][17][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    • Non-ionic Surfactants: Compounds like Pluronic® F-68 (also known as Poloxamer 188) can form micelles in aqueous solutions.[21][22][23] The hydrophobic core of these micelles can solubilize N-(2-fluoro-4-iodophenyl)propanamide, while the hydrophilic shell keeps the entire complex in solution.[21][22][24] These are often used in cell culture and are generally biocompatible at low concentrations.[21]

Data Summary: Common Solvents & Excipients

AgentTypeTypical Starting ConcentrationMax Recommended (Cell-based)Mechanism of Action
DMSO Organic SolventN/A (for stock)< 0.5% (Validate!)[6]Disrupts water structure
Ethanol Co-solvent1 - 5% v/vAssay DependentReduces buffer polarity[12][15]
PEG 400 Co-solvent1 - 5% v/vAssay DependentReduces buffer polarity[15]
HP-β-Cyclodextrin Excipient0.5 - 2% w/vAssay DependentEncapsulation/Inclusion Complex[19]
Pluronic® F-68 Excipient0.01 - 0.1% w/vAssay DependentMicellar Solubilization[21][22][25]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out the required mass of N-(2-fluoro-4-iodophenyl)propanamide into a sterile, conical-bottom microfuge tube or glass vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Sonication (Optional): If particulates are still visible, place the vial in a bath sonicator for 5-10 minutes.

  • Gentle Warming (Optional): If sonication is insufficient, warm the solution to 37°C for 10-15 minutes, followed by vortexing. Caution: Do not overheat, as this may degrade the compound.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment via Serial Dilution

This protocol helps you determine the approximate maximum concentration your compound can tolerate in the final assay buffer before precipitation.[10][11][26][27]

Caption: Workflow for a simple kinetic solubility test.

Methodology:

  • Prepare Stock: Start with a fully solubilized 10 mM stock of N-(2-fluoro-4-iodophenyl)propanamide in 100% DMSO.

  • Serial Dilution: In a 96-well plate (or tubes), perform a serial 2-fold or 3-fold dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilute into Buffer: In a separate clear 96-well plate, add your final assay buffer to each well (e.g., 198 µL).

  • Transfer: Carefully transfer a small, fixed volume from each DMSO dilution well into the corresponding buffer well (e.g., 2 µL). This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate & Observe: Mix the plate gently and let it incubate at room temperature for 1-2 hours. Observe the wells for any signs of cloudiness or visible precipitate. For a more quantitative measure, read the plate on a nephelometer, which measures light scattering caused by insoluble particles.[26]

  • Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit under these specific assay conditions.[11] Aim to work at or below this concentration in your experiments.

References

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Suvarna, V., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Friedman, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

  • Landrau Scientific Innovations LLC. (n.d.). Pluronic F 68 (Poloxamer 188) 500 g. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Protocol Online. (2006). What s the maximum allowable limit of DMSO as a solvent in cell culture. Retrieved from [Link]

  • PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. Retrieved from [Link]

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different solid dispersions prepared with pluronic F-68 on the solubility of DMP at pH 6.8. Retrieved from [Link]

  • MDPI. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • Arxiv. (2023). Phase transitions of aqueous solutions of Pluronic F68 in the presence of Diclofenac Sodium. Retrieved from [Link]

  • National Institutes of Health. (2015). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Retrieved from [Link]

  • Langmuir. (2024). Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-fluorophenyl)-2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluoro-2-iodophenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluoropropionanilide. Retrieved from [Link]

  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

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